

1-Bromo-3-t-butylthiobenzene molecular structure and weight

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Compound of Interest

Compound Name: 1-Bromo-3-t-butylthiobenzene

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Technical Guide: 1-Bromo-3-t-butylthiobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic pathway for **1-Bromo-3-t-butylthiobenzene**. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Data Presentation

The fundamental molecular and chemical properties of **1-Bromo-3-t-butylthiobenzene** are summarized in the table below for easy reference and comparison.

Property	Value
Compound Name	1-Bromo-3-t-butylthiobenzene
Synonyms	(3-Bromophenyl)(tert-butyl)sulfane, Benzene, 1-bromo-3-[(1,1-dimethylethyl)thio]-
CAS Number	135883-40-8
Molecular Formula	C ₁₀ H ₁₃ BrS
Molecular Weight	245.18 g/mol

Molecular Structure

The molecular structure of **1-Bromo-3-t-butylthiobenzene** consists of a benzene ring substituted with a bromine atom and a tert-butylthio group at positions 1 and 3, respectively.

Caption: Molecular structure of **1-Bromo-3-t-butylthiobenzene**.

Experimental Protocols

A plausible and commonly employed method for the synthesis of **1-Bromo-3-t-butylthiobenzene** is the S-alkylation of 3-bromothiophenol with a tert-butylation agent. Below is a detailed, representative experimental protocol.

Synthesis of **1-Bromo-3-t-butylthiobenzene** via S-tert-butylation of 3-bromothiophenol

This protocol describes the nucleophilic substitution reaction between the sodium salt of 3-bromothiophenol and a suitable tert-butyl halide.

Materials:

- 3-Bromothiophenol
- Sodium hydroxide (NaOH) or Sodium hydride (NaH)
- tert-Butyl chloride or tert-Butyl bromide
- Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Diethyl ether or Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar

- Dropping funnel
- Reflux condenser (if heating is required)
- Separatory funnel
- Rotary evaporator

Procedure:

- Preparation of the Thiolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromothiophenol (1 equivalent) in anhydrous DMF or THF. Cool the solution in an ice bath (0 °C).
- Deprotonation: To the cooled solution, add sodium hydride (1.1 equivalents) portion-wise, or a solution of sodium hydroxide (1.1 equivalents) in a minimal amount of water. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the sodium 3-bromothiophenolate.
- Alkylation: Add tert-butyl chloride or tert-butyl bromide (1.2 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
- Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure **1-Bromo-3-t-butylthiobenzene**.

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the synthetic steps described in the protocol.



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Caption: Synthetic workflow for **1-Bromo-3-t-butylthiobenzene**.

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